2-Ethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one
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Overview
Description
2-Ethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one is a heterocyclic compound that contains a thiadiazine ring fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing both sulfur and nitrogen atoms. For example, the reaction of 2-aminobenzenethiol with ethyl chloroformate under basic conditions can yield the desired thiadiazine compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazine ring to a more reduced form.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzene ring or the thiadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Ethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound has potential as a scaffold for developing new pharmaceuticals, particularly due to its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism by which 2-Ethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors on cell surfaces.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one
- 2-Propyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one
- 2-Phenyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one
Uniqueness
2-Ethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s ability to interact with biological targets and its overall stability.
Properties
Molecular Formula |
C9H10N2OS |
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Molecular Weight |
194.26 g/mol |
IUPAC Name |
2-ethyl-4H-1,2,4-benzothiadiazin-3-one |
InChI |
InChI=1S/C9H10N2OS/c1-2-11-9(12)10-7-5-3-4-6-8(7)13-11/h3-6H,2H2,1H3,(H,10,12) |
InChI Key |
HUIDBRBLAQVRIB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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